2-(1H-1,3-benzodiazol-2-yl)-N'-[(E)-phenylmethylidene]acetohydrazide
Description
2-(1H-1,3-Benzodiazol-2-yl)-N'-[(E)-phenylmethylidene]acetohydrazide is a Schiff base derivative synthesized via the condensation of 2-(1H-benzimidazol-2-yl)acetohydrazide with benzaldehyde. This compound belongs to a class of hydrazide-hydrazones, which are characterized by a hydrazone (–NH–N=CH–) linkage connecting a benzimidazole core to an arylidene moiety. The benzimidazole scaffold is notable for its π-conjugated system and hydrogen-bonding capabilities, which enhance biological interactions, while the hydrazone group contributes to diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
The synthesis typically involves refluxing the hydrazide precursor with an aromatic aldehyde in a polar solvent (e.g., methanol or ethanol), followed by recrystallization to yield the target compound. This method aligns with protocols used for analogous derivatives, such as N'-(substituted benzylidene)-2-(3-methyl-2-oxoquinoxalinyl)acetohydrazides .
Properties
Molecular Formula |
C16H14N4O |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(Z)-benzylideneamino]acetamide |
InChI |
InChI=1S/C16H14N4O/c21-16(20-17-11-12-6-2-1-3-7-12)10-15-18-13-8-4-5-9-14(13)19-15/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11- |
InChI Key |
ASYNSJCCMOFIGS-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)CC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the condensation of 2-(1H-1,3-benzodiazol-2-yl)acetohydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide involves interactions with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Benzimidazole vs. Other Heterocycles: Derivatives with benzimidazole cores (e.g., the target compound) generally exhibit higher thermal stability (melting points 210–236°C) compared to triazole or quinoxaline analogs (180–210°C) due to stronger π-π stacking and hydrogen bonding .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) on the arylidene moiety enhance bioactivity but may reduce solubility. For example, N'-(3,5-dibromo-2-hydroxybenzylidene) derivatives show potent enzyme inhibition but require DMF for recrystallization .
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) achieve higher yields (>80%) and purity than conventional reflux, which typically yields 54–73% for the target compound .
Antimicrobial Activity
- The target compound’s benzimidazole core aligns with derivatives showing broad-spectrum antimicrobial activity. For instance, 2-(triazolylthio)-N'-(arylmethylidene)acetohydrazides () inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), comparable to ciprofloxacin and fluconazole. The ethylthio group in derivatives enhances potency (IC50 = 6.10–7.34 µM for α-glucosidase inhibition) .
Anticancer Activity
- Benzimidazole-hydrazones with hydroxyl or nitro substituents (e.g., ) exhibit selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells (IC50 = 12–18 µM). The target compound’s unsubstituted phenyl group may reduce selectivity compared to 4-dimethylaminobenzylidene analogs .
Enzyme Inhibition
- Ethylthiobenzimidazolyl derivatives () show superior α-glucosidase inhibition (IC50 = 6.10 µM) over the target compound, likely due to the electron-deficient ethylthio group enhancing binding affinity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP (~2.5) is lower than ethylthio derivatives (logP ~3.1), suggesting reduced membrane permeability but better aqueous solubility .
- ADME Profile : Molecular docking () predicts moderate bioavailability for benzimidazole-hydrazones, with moderate CYP450 inhibition risk. In contrast, triazole-containing analogs () show improved metabolic stability due to reduced oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
